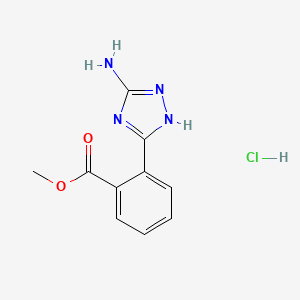

methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride

Übersicht

Beschreibung

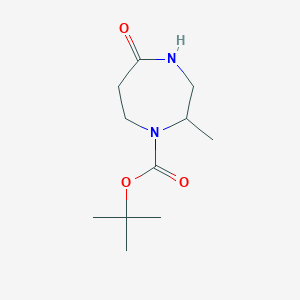

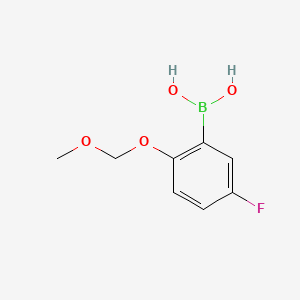

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride, also known as 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester hydrochloride, is a synthetic compound with a wide range of applications. It is a white crystalline solid with a molecular weight of 211.7 g/mol and a melting point of 180-183°C. It is soluble in water, methanol and ethanol, and insoluble in acetone and ethyl acetate. The compound is primarily used in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

- Scientific Field: Medical Science - Oncology

- Summary of the Application: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .

- Methods of Application: The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

- Results or Outcomes: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application in Drug Discovery

- Scientific Field: Pharmaceutical Science

- Summary of the Application: 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .

- Methods of Application: The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Numerous synthetic approaches for the synthesis of 1,2,3-triazoles have been developed, especially the popular click chemistry approach .

- Results or Outcomes: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . These compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

Application in Agrochemistry

- Scientific Field: Agrochemistry

- Summary of the Application: 1,2,4-triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

- Methods of Application: The development of facile and straightforward methodology for the synthesis of 1,2,4-triazoles is of noteworthy interest . Numerous synthetic approaches for the synthesis of 1,2,4-triazoles have been developed .

- Results or Outcomes: 1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Application in Antifungal Research

- Scientific Field: Medical Science - Mycology

- Summary of the Application: 1,2,4-triazole derivatives have been evaluated for their antifungal properties . They have shown promising activity against various fungal strains .

- Methods of Application: The new compounds were assessed for their ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals . Molecular docking studies were performed to understand the mechanism and binding modes of these derivatives .

- Results or Outcomes: The study showed that these compounds have potential as antifungal agents .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry

- Summary of the Application: 1,2,4-triazoles have found broad applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

- Methods of Application: The development of facile and straightforward methodology for the synthesis of 1,2,4-triazoles is of noteworthy interest . Numerous synthetic approaches for the synthesis of 1,2,4-triazoles have been developed .

- Results or Outcomes: Many prominent medicinal compounds having a 1,2,4-triazole core are available in the market . These compounds have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

Application in Antimicrobial Research

- Scientific Field: Medical Science - Microbiology

- Summary of the Application: 1,2,4-triazoles have been introduced as an antimicrobial agent . Various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

- Methods of Application: The development of facile and straightforward methodology for the synthesis of 1,2,4-triazoles is of noteworthy interest . Numerous synthetic approaches for the synthesis of 1,2,4-triazoles have been developed .

- Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Eigenschaften

IUPAC Name |

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H3,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGDFNZGSWZZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=NC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)